molecular formula C12H17NO2 B1306143 2-[3-(Dimethylamino)propoxy]benzaldehyde CAS No. 10429-30-8

2-[3-(Dimethylamino)propoxy]benzaldehyde

Cat. No.: B1306143
CAS No.: 10429-30-8
M. Wt: 207.27 g/mol
InChI Key: DSHCOEWHRLVOTF-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propoxy]benzaldehyde (CAS 10429-30-8) is an ortho-substituted benzaldehyde derivative with a dimethylamino-propoxy side chain. Its molecular formula is C₁₂H₁₇NO₂ (molecular weight: 207.27 g/mol), and it is characterized by an aldehyde group at the ortho position relative to a 3-(dimethylamino)propoxy substituent . This compound is air-sensitive and requires storage at 2–8°C to maintain stability .

Structurally, the dimethylamino group imparts basicity, while the propoxy linker enhances solubility in polar solvents. It serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing ligands for coordination chemistry or bioactive molecules .

Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)8-5-9-15-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHCOEWHRLVOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388163
Record name 2-[3-(Dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10429-30-8
Record name 2-[3-(Dimethylamino)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Dimethylamino)propoxy]benzaldehyde typically involves the reaction of salicylaldehyde with 3-(dimethylamino)propyl chloride hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Salicylaldehyde+3-(Dimethylamino)propyl chloride hydrochlorideThis compound\text{Salicylaldehyde} + \text{3-(Dimethylamino)propyl chloride hydrochloride} \rightarrow \text{this compound} Salicylaldehyde+3-(Dimethylamino)propyl chloride hydrochloride→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 2-[3-(Dimethylamino)propoxy]benzoic acid.

    Reduction: 2-[3-(Dimethylamino)propoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Dimethylamino)propoxy]benzaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Benzaldehyde Ring

The position of the dimethylamino-propoxy substituent significantly influences physicochemical and functional properties. Key isomers include:

Compound Name CAS Number Substituent Position Molecular Weight Key Properties/Applications
2-[3-(Dimethylamino)propoxy]benzaldehyde 10429-30-8 Ortho 207.27 Air-sensitive; potential ligand in coordination chemistry
4-[3-(Dimethylamino)propoxy]benzaldehyde 26934-35-0 Para 207.27 Widely marketed; applications in medicinal chemistry
3-[3-(Dimethylamino)propoxy]benzaldehyde 26815-13-4 Meta 207.27 Building block for complex molecules
  • Ortho vs. The para isomer (CAS 26934-35-0) is more commercially prevalent, with a dedicated market report forecasting regional demand in Europe, Asia, and North America .
  • Meta Isomer :

    • The meta-substituted derivative (CAS 26815-13-4) offers a distinct electronic profile, making it suitable for synthesizing asymmetrical ligands or intermediates in drug discovery .

Compounds with Similar Functional Groups

Pyrrole-2-carbaldehyde Derivatives

Compounds like pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) share a dimethylamino group but feature a pyrrole core instead of benzaldehyde. In vitro studies demonstrate potent constrictive effects on ileal smooth muscle (frequency: 0.48 ± 0.02 Hz; amplitude: 0.61 ± 0.7 g) .

Hydrochloride Derivatives

Derivatives like this compound hydrochloride (CAS 1049691-40-8) exhibit enhanced stability compared to the free base. These salts are available at ≥95% purity, indicating their utility in pharmaceutical synthesis .

Biological Activity

2-[3-(Dimethylamino)propoxy]benzaldehyde, a compound with significant potential in medicinal chemistry, has been investigated for its various biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17N1O2
  • Molecular Weight : 207.27 g/mol

This compound features a benzaldehyde moiety substituted with a dimethylamino group and a propoxy chain, which contributes to its lipophilicity and ability to interact with biological membranes.

Antimicrobial Properties

Research has indicated that this compound exhibits considerable antimicrobial activity. In a study evaluating various derivatives for their antimicrobial effects, this compound was shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Case Study: Apoptotic Effects on HeLa Cells
A study reported that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells, with IC50 values determined to be around 25 µM. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment .

Table 2: Anticancer Activity in HeLa Cells

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
108515
256040
503070

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the propoxy chain enhances membrane permeability. This dual action facilitates the modulation of various biochemical pathways leading to antimicrobial and anticancer effects .

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